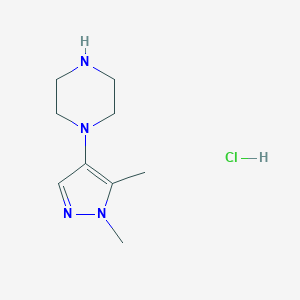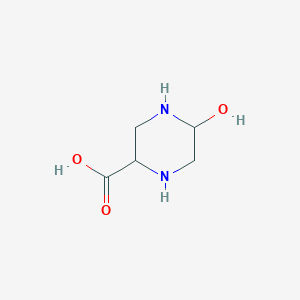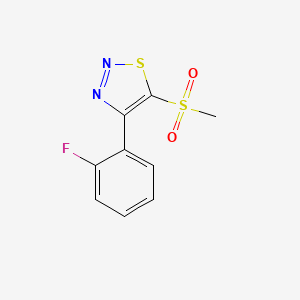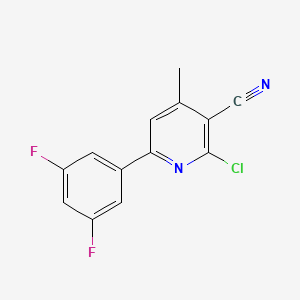
(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Substitution: Introduction of the tert-butyl group and the methylamino group onto the piperidine ring.
Carboxylation: The final step involves the addition of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate: The enantiomer of the compound with different stereochemistry.
N-Methylpiperidine: A simpler piperidine derivative with similar functional groups.
Tert-butyl piperidine carboxylate: A related compound with a different substitution pattern.
Uniqueness
(S)-Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl (4S)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
InChI Key |
HHRCNXRRTIZLRZ-JTQLQIEISA-N |
Isomeric SMILES |
CC1(CN(CC[C@@H]1NC)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)








